6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one
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Overview
Description
6-Methoxy-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of methoxy, methyl, and methylsulfonyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine derivatives with pyridine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions, including cyclization, to yield the desired pyrido[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
6-Methoxy-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer drugs due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation, making it a potential candidate for anti-cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-{[2-({2-methoxy-4-[(methylsulfonyl)methyl]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide: This compound shares a similar pyrido[2,3-d]pyrimidine core structure and is also studied for its kinase inhibitory properties.
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine:
Uniqueness
6-Methoxy-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methylsulfonyl groups enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry.
Properties
CAS No. |
661450-74-4 |
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Molecular Formula |
C10H11N3O4S |
Molecular Weight |
269.28 g/mol |
IUPAC Name |
6-methoxy-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H11N3O4S/c1-13-8-6(4-7(17-2)9(13)14)5-11-10(12-8)18(3,15)16/h4-5H,1-3H3 |
InChI Key |
NQLGKTOUUCFZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC)S(=O)(=O)C |
Origin of Product |
United States |
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